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Compound of Interest

Compound Name: Thalidomide-O-amido-C11-COOH

Cat. No.: B15137221 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
Thalidomide-O-amido-C11-COOH is a functionalized derivative of thalidomide, an

immunomodulatory drug that has seen a resurgence in therapeutic applications, most notably

as a component of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a

crucial building block in the synthesis of PROTACs, acting as an E3 ubiquitin ligase ligand that

specifically binds to the Cereblon (CRBN) protein.[1][2][3] The "O-amido-C11-COOH" moiety

represents a linker terminating in a carboxylic acid, which facilitates the covalent attachment of

a ligand for a specific protein of interest (POI), thereby creating a heterobifunctional PROTAC

designed to induce the degradation of that target protein. This guide provides a comprehensive

technical overview of Thalidomide-O-amido-C11-COOH, including its mechanism of action,

synthesis, and its application in the development of novel therapeutics.

Core Properties
Property Value

Molecular Formula C27H35N3O8

Molar Mass 529.58 g/mol

Function E3 Ligase Ligand (binds to CRBN)

Application Synthesis of PROTACs
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Mechanism of Action: Hijacking the Ubiquitin-
Proteasome System
Thalidomide-O-amido-C11-COOH functions as the CRBN-recruiting component of a

PROTAC. The thalidomide core of the molecule binds to the CRBN E3 ubiquitin ligase, a

component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). By being

connected via a linker to a ligand for a target protein, the resulting PROTAC brings the target

protein into close proximity with the E3 ligase complex. This induced proximity facilitates the

transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the

target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S

proteasome.
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Caption: Mechanism of PROTAC-mediated protein degradation.

Quantitative Data
Direct quantitative binding data for Thalidomide-O-amido-C11-COOH to CRBN is not

extensively available in public literature. However, the binding affinity is expected to be

comparable to that of thalidomide, as the core binding motif is retained. The following table

summarizes the reported binding affinities for thalidomide and its clinically significant

derivatives to serve as a reference.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b15137221?utm_src=pdf-body
https://www.benchchem.com/product/b15137221?utm_src=pdf-body-img
https://www.benchchem.com/product/b15137221?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15137221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Dissociation
Constant (Kd)

Assay Method Notes

Thalidomide ~250 nM Not Specified

(S)-thalidomide

~10-fold stronger

binding than (R)-

enantiomer

Competitive Elution

Assay

The (S)-enantiomer is

the more active

binder.[4][5]

Lenalidomide ~178 nM Not Specified
Binds more strongly

than thalidomide.[6]

Pomalidomide ~157 nM Not Specified
Binds more strongly

than thalidomide.[6]

Table adapted from publicly available data. Specific experimental conditions may lead to

variations in measured values.

For PROTACs synthesized using Thalidomide-O-amido-C11-COOH, key quantitative metrics

for degradation efficiency are the DC50 (concentration at which 50% of the target protein is

degraded) and Dmax (the maximum percentage of protein degradation). While it is known that

Thalidomide-O-amido-C11-COOH can be used to synthesize PROTACs that target the

degradation of DOT1L, specific DC50 and Dmax values for such a PROTAC are not readily

available in the reviewed literature.[1][2][3] Researchers would need to experimentally

determine these values for their specific PROTAC construct.

Experimental Protocols
Synthesis of Thalidomide-O-amido-C11-COOH
A specific, detailed protocol for the synthesis of Thalidomide-O-amido-C11-COOH is not

publicly available. However, a general approach can be inferred from solid-phase synthesis

methods for thalidomide-based PROTACs.[7][8] The synthesis would likely involve the coupling

of a protected amino-C11-carboxylic acid linker to the thalidomide core, followed by

deprotection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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